Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl-

Description

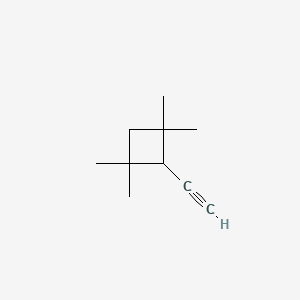

Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- (CAS 66438-89-9) is a substituted cyclobutane derivative with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol . Its structure features a cyclobutane ring substituted with an ethynyl (C≡CH) group at position 2 and four methyl groups at positions 1,1,3,2. The ethynyl group introduces a rigid, linear π-system, while the tetramethyl substituents enhance steric bulk and electronic effects.

Properties

CAS No. |

66438-89-9 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2-ethynyl-1,1,3,3-tetramethylcyclobutane |

InChI |

InChI=1S/C10H16/c1-6-8-9(2,3)7-10(8,4)5/h1,8H,7H2,2-5H3 |

InChI Key |

UUBMLPCTFIRVEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1C#C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Photochemical [2+2] Cycloaddition

Starting from appropriately substituted alkynes or alkenes bearing tetramethyl substituents, [2+2] photocycloaddition under UV or visible light can construct the cyclobutane ring with ethynyl functionality introduced either pre- or post-cyclization.

Chiral acid catalysts can be employed to control stereochemistry and regioselectivity, which is critical given the steric bulk of the tetramethyl groups.

Palladium-Catalyzed C–H Arylation and Functionalization

Using palladium(II/IV) catalysis with directing groups such as aminoquinoline, selective C–H activation on cyclobutane rings can install alkynyl or aryl substituents.

This method allows for mono- or bis-functionalization with high diastereoselectivity. For example, monoarylated cyclobutanes have been prepared in moderate to good yields (e.g., 30%-97%) depending on reaction conditions and substrates.

Optimization of carboxylate ligands and solvents (e.g., pivalic acid, trifluoroethanol, hexafluoro-2-propanol) can influence selectivity and yield.

Multi-Step Synthesis from Coumalate Derivatives

Methyl coumalate can undergo photochemical electrocyclization to form photopyrone intermediates, which upon reduction and coupling steps can yield cyclobutane derivatives with desired substitution patterns.

This approach may require several steps but offers access to functionalized cyclobutanes that can be further modified to introduce ethynyl groups.

Data Table Summarizing Key Properties and Preparation Insights

Comprehensive Analysis and Perspectives

The preparation of cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is challenging due to the steric hindrance imposed by the four methyl groups and the reactivity of the ethynyl substituent.

Photochemical [2+2] cycloaddition remains a powerful tool for constructing the cyclobutane core, especially when combined with chiral acid catalysis to achieve stereoselectivity.

Palladium-catalyzed C–H functionalization offers a modern, efficient approach to selectively install alkynyl groups on preformed cyclobutane rings, with the potential for high yields and stereocontrol.

Multi-step synthetic strategies starting from coumalate derivatives or cyclobutane diols provide alternative routes, though often with longer reaction sequences.

Purification techniques such as distillation under reduced pressure and chromatographic methods (e.g., column chromatography) are essential to isolate high-purity products.

The field continues to evolve with ongoing research focused on improving selectivity, yield, and scalability of these methods.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated cyclobutane derivatives.

Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- typically involves the following steps:

- Formation of Cyclobutane Ring : The initial step often includes the cyclization of appropriate precursors.

- Alkyne Introduction : The ethynyl group is introduced through various synthetic methods such as Sonogashira coupling or similar reactions.

- Functional Group Modifications : Further modifications may be performed to enhance reactivity or solubility.

Chemistry

Cyclobutane derivatives are extensively utilized in organic synthesis as intermediates for producing complex molecules. Their unique ring structure allows for specific reactivity patterns:

- Building Blocks : Used as precursors in the synthesis of pharmaceuticals and agrochemicals.

- Reactivity Studies : Investigated for their behavior in cycloaddition reactions and other transformations.

Biology

Research indicates that cyclobutane derivatives can exhibit biological activity:

- Drug Development : Potential applications in creating new therapeutic agents targeting specific diseases due to their ability to interact with biological macromolecules.

- Mechanism of Action : Studies show that these compounds can inhibit certain enzymes or modulate receptor activity, suggesting their role in metabolic pathways.

Industry

In industrial applications, Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is explored for:

- Specialty Chemicals Production : Utilized in the formulation of various specialty chemicals.

- Polymer Synthesis : Investigated for its potential use in developing new polymers with desirable properties.

Case Study 1: Organic Synthesis

A study conducted by researchers at the University of Bristol explored the use of cyclobutane derivatives in synthesizing spirocycles via photocatalysis. The results demonstrated high diastereoselectivity when employing cyclobutyl spirocycles as intermediates in complex organic transformations .

Research published in the Journal of Medicinal Chemistry highlighted the potential of cyclobutane derivatives as inhibitors for bromodomain proteins. These proteins play a critical role in gene transcription regulation. The study found that specific cyclobutane compounds could effectively inhibit these proteins, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- involves its interaction with molecular targets through its ethynyl and methyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in changes to the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of key cyclobutane derivatives is provided in Table 1:

Conjugation and Electronic Effects

- Ethynyl vs. Ethenyl Substituents : The ethynyl group in the target compound provides a stronger conjugative interaction (HRS = −0.54 eV) with the cyclobutane ring compared to ethenyl due to its triple bond . Methyl groups at α-positions (relative to the π-system) lower the energy gap between cyclobutane and π orbitals, amplifying conjugation .

- Reactivity Implications : The ethynyl group’s electron-withdrawing nature increases electrophilicity, making the compound more reactive in cycloadditions or nucleophilic substitutions compared to ethenyl or fully aliphatic analogs .

Steric and Thermodynamic Properties

- Thermodynamic Stability : Methyl substitution stabilizes the cyclobutane ring by reducing ring strain, as evidenced by lower enthalpy values in similar tetramethylcyclobutane derivatives .

Biological Activity

Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

Cyclobutane derivatives are characterized by their unique cyclic structure which can influence their reactivity and biological properties. The compound , with its ethynyl and tetramethyl groups, exhibits distinct physical and chemical properties that may contribute to its biological activity.

The biological activity of cyclobutane derivatives often involves interactions with various molecular targets. For instance:

- Enzyme Inhibition : Cyclobutane derivatives can act as enzyme inhibitors by fitting into the active site of enzymes, thus blocking substrate access and preventing catalysis.

- Cellular Processes : These compounds may modulate cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Research Findings

Recent studies have explored the biological activities of cyclobutane derivatives in various contexts:

- Antimicrobial Activity : Cyclobutane-containing alkaloids have demonstrated significant antimicrobial properties. A review highlighted over 60 biologically active compounds derived from cyclobutane that exhibit antimicrobial and antitumor activities .

- Neurotrophic Factor Modulation : Specific cyclobutane derivatives have been shown to enhance nerve growth factor (NGF) mRNA expression in human astrocytoma cells. This suggests potential applications in neuroprotection and neuroregeneration .

- Therapeutic Potential : Ongoing research indicates that cyclobutane derivatives may serve as therapeutic agents for various diseases due to their ability to interact with biological targets effectively .

Case Study 1: Antimicrobial Activity

A study on cyclobutane-containing alkaloids from Lycopodium species demonstrated their effectiveness against bacterial strains. The lannotinidines A-F were tested for their ability to enhance NGF expression, revealing promising results for neuroprotective applications .

Case Study 2: Enzyme Inhibition

Research has shown that cyclobutane derivatives can inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives were effective in inhibiting cyclooxygenase (COX) enzymes, which are crucial targets for anti-inflammatory drugs.

Data Table: Biological Activities of Cyclobutane Derivatives

Q & A

Basic: What synthetic strategies are effective for preparing 2-ethynyl-1,1,3,3-tetramethylcyclobutane, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves cyclization and functionalization steps. For cyclobutane derivatives, [2+2] photocycloadditions or ring-closing metathesis are common starting points . Ethynyl group introduction may employ Sonogashira coupling or alkyne alkylation, requiring anhydrous conditions and catalysts like Pd/Cu . Key parameters include temperature control (e.g., reflux in acetonitrile for acetyl chloride reactions ) and stoichiometric ratios of precursors. For example, highlights the use of column chromatography (silica gel) for purification, achieving ~55% yield in similar cyclobutanol derivatives.

Basic: How can X-ray crystallography and NMR spectroscopy confirm the structure of 2-ethynyl-tetramethylcyclobutane derivatives?

Methodological Answer:

- X-ray crystallography resolves bond lengths and angles, critical for verifying cyclobutane ring strain and substituent geometry. For instance, reports C–N bond lengths (1.335–1.354 Å) and dihedral angles (58.49°) in a related tetramethylguanidine, confirming trigonal-planar coordination .

- NMR (¹H/¹³C) identifies substituent environments. In , trans-3-aminocyclobutanol shows distinct δ 1.7–2.1 ppm methyl signals and NOE correlations to confirm stereochemistry . For ethynyl groups, IR (C≡C stretch ~2100 cm⁻¹) and ¹³C NMR (δ 70–90 ppm) are diagnostic.

Advanced: What challenges arise in stabilizing the cyclobutane ring during ethynyl functionalization, and how can reaction parameters be optimized?

Methodological Answer:

Cyclobutane’s inherent ring strain (~110 kJ/mol) increases reactivity, risking ring-opening during functionalization. Strategies include:

- Low-temperature reactions to minimize thermal stress.

- Steric protection : Bulky tetramethyl groups reduce strain () .

- Catalyst selection : Palladium complexes with bulky ligands (e.g., XPhos) improve Sonogashira coupling efficiency while preserving ring integrity .

notes that cis/trans isomer separation via chromatography is critical, as improper handling can lead to equilibration .

Advanced: How do computational methods predict substituent effects on cyclobutane derivatives, and what discrepancies exist between theory and experiment?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of ethynyl and methyl groups. For example:

- HOMO-LUMO gaps predict reactivity; ethynyl groups lower gaps, enhancing electrophilic susceptibility.

- NBO analysis quantifies hyperconjugation (e.g., methyl → cyclobutane σ*-orbital donation).

However, reveals discrepancies: computed bond lengths for CN₃ units (1.33–1.35 Å) slightly overestimate experimental X-ray values (1.335–1.354 Å) . Solvation effects and crystal packing (ignored in gas-phase models) may explain variances.

Basic: What spectroscopic techniques are essential for assessing purity and isomerism in tetramethylcyclobutane derivatives?

Methodological Answer:

- GC-MS/HPLC : Quantify purity (>95% in via LC-MS) .

- ¹H/¹³C NMR : Detect isomer ratios (e.g., cis/trans methyl splitting patterns).

- IR Spectroscopy : Confirm functional groups (e.g., C≡C stretch for ethynyl).

- NOE/ROESY : Resolve stereochemistry, as in ’s 1D NOE analysis of cyclobutanol derivatives .

Advanced: How are cyclobutane fragments designed for fragment-based drug discovery, particularly regarding stereochemical outcomes?

Methodological Answer:

- Fragment library design : Prioritize fragments with polar groups (e.g., hydroxyl in ) for target binding .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) enforce desired configurations.

- Crystallographic validation : Co-crystallization with target proteins (e.g., kinases) assesses binding mode, as seen in cyclobutane-carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.